N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a carboxamide group to a 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane core. Although detailed pharmacological data for this specific compound are unavailable, its structural components are shared with bioactive analogs, enabling inferred comparisons.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-20-14(22)17(19-16(20)24)4-6-21(7-5-17)15(23)18-11-2-3-12-13(10-11)26-9-8-25-12/h2-3,10H,4-9H2,1H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEOGMFATJYEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as therapeutic agents for alzheimer’s disease. These compounds are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission.
Mode of Action
It’s known that similar compounds interact with their targets (such as cholinesterase enzymes) and inhibit their activity. This inhibition can lead to an increase in the concentration of neurotransmitters at nerve endings, enhancing nerve signal transmission.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may affect the cholinergic pathway, which is involved in nerve signal transmission.
Pharmacokinetics
It’s known that similar compounds, known as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can impact the bioavailability of the compound, influencing its therapeutic effect.
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, providing a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of the compound involves several steps, typically starting with the preparation of the benzodioxin moiety followed by the formation of the triazaspiro structure. The general synthetic pathway includes:
- Formation of Benzodioxin Derivative : The initial step often involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acylating agents to introduce functional groups.
- Construction of Triazaspiro Framework : This is achieved through cyclization reactions that incorporate nitrogen atoms into the spiro structure.
- Final Derivatization : The compound is then subjected to further modifications to enhance biological activity or solubility.
Example Synthesis Pathway
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 2,3-dihydro-1,4-benzodioxin-6-amine + Acylating agent | Aqueous Na2CO3, room temperature | Benzodioxin derivative |
| 2 | Benzodioxin derivative + Bromoacetyl derivatives | DMF, lithium hydride | Triazaspiro compound |
| 3 | Triazaspiro compound + Additional substituents | Appropriate solvent | Final product |
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this class, particularly focusing on their effects on enzymes such as acetylcholinesterase and α-glucosidase. For example:
- Acetylcholinesterase Inhibition : Compounds derived from benzodioxin structures have shown promising results in inhibiting acetylcholinesterase, which is crucial for treating Alzheimer's disease.
- α-Glucosidase Inhibition : These compounds are also being evaluated for their potential in managing Type 2 Diabetes Mellitus (T2DM) by inhibiting α-glucosidase activity.
Case Study: Inhibition Potency
A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against these enzymes, indicating strong inhibitory effects compared to standard drugs.
Cytotoxicity and Anticancer Activity
Research indicates that some derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance:
- Cell Viability Assays : Compounds were tested on various cancer cell lines (e.g., B16F10 melanoma cells) to assess their viability and cytotoxicity.
- Mechanism of Action : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through various pathways.
Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50/Effectiveness |
|---|---|---|
| Acetylcholinesterase Inhibition | Acetylcholinesterase | Low μM range |
| α-Glucosidase Inhibition | α-Glucosidase | Low μM range |
| Cytotoxicity | B16F10 melanoma cells | Significant at ≤20 μM |
Research Findings
Several studies have contributed to understanding the biological activities associated with this compound:
- Enzyme Inhibition Studies : Research indicates that derivatives show significant inhibition against key enzymes involved in metabolic diseases.
- Anticancer Properties : Studies reveal that certain derivatives can effectively reduce viability in cancer cell lines, suggesting potential therapeutic applications.
- Kinetic Studies : Lineweaver–Burk plots have been used to determine the inhibition type (competitive or non-competitive) for various enzyme targets.
Notable Research Contributions
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Structure-Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
